1-Butanethiol, tin(2+) salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanethiol can be synthesized through the free radical catalyzed addition of hydrogen sulfide to 1-butene . Another method involves the reaction of an alkyl halide with thiourea, which produces an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .
Industrial Production Methods
Industrial production of 1-Butanethiol typically involves the reaction of 1-butene with hydrogen sulfide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the efficient formation of the thiol compound.
Chemical Reactions Analysis
Types of Reactions
1-Butanethiol undergoes various chemical reactions, including:
Oxidation: 1-Butanethiol can be oxidized by reagents such as bromine (Br2) or iodine (I2) to form disulfides (R–S–S–R’).
Substitution: 1-Butanethiol can participate in nucleophilic substitution reactions, where the thiol group (-SH) acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2), iodine (I2)
Reducing Agents: Zinc, acid
Nucleophiles: Thiourea, hydrosulfide anion
Major Products Formed
Disulfides: Formed through the oxidation of 1-Butanethiol
Thiols: Formed through the reduction of disulfides
Scientific Research Applications
1-Butanethiol, tin(2+) salt has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Butanethiol, tin(2+) salt involves the interaction of the thiol group (-SH) with various molecular targets. The thiol group can form strong bonds with metal ions, such as tin(2+), leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol (C2H5SH): A thiol with a shorter carbon chain, known for its strong odor and similar chemical reactivity.
2-Butene-1-thiol (C4H8S): Another thiol with a similar carbon chain length but different structural arrangement.
3-Methyl-1-butanethiol (C5H12S): A thiol with a branched carbon chain, also known for its strong odor.
Uniqueness
1-Butanethiol, tin(2+) salt is unique due to the presence of the tin(2+) ion, which imparts distinct chemical properties and reactivity compared to other thiols.
Properties
CAS No. |
36169-16-1 |
---|---|
Molecular Formula |
C8H18S2Sn |
Molecular Weight |
297.1 g/mol |
IUPAC Name |
butane-1-thiolate;tin(2+) |
InChI |
InChI=1S/2C4H10S.Sn/c2*1-2-3-4-5;/h2*5H,2-4H2,1H3;/q;;+2/p-2 |
InChI Key |
IAAWIQJKJQODEZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[S-].CCCC[S-].[Sn+2] |
Related CAS |
109-79-5 (Parent) |
Origin of Product |
United States |
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